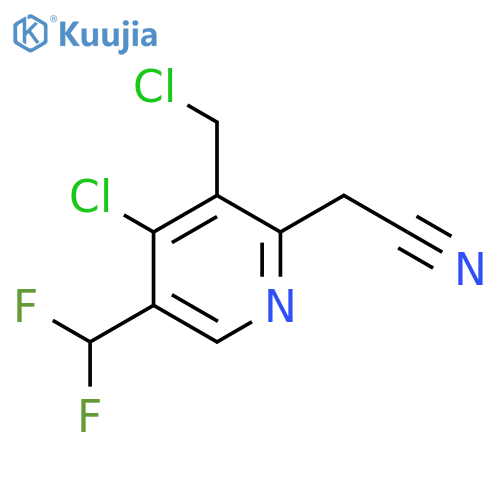Cas no 1805275-60-8 (4-Chloro-3-(chloromethyl)-5-(difluoromethyl)pyridine-2-acetonitrile)

4-Chloro-3-(chloromethyl)-5-(difluoromethyl)pyridine-2-acetonitrile 化学的及び物理的性質
名前と識別子
-
- 4-Chloro-3-(chloromethyl)-5-(difluoromethyl)pyridine-2-acetonitrile
-
- インチ: 1S/C9H6Cl2F2N2/c10-3-5-7(1-2-14)15-4-6(8(5)11)9(12)13/h4,9H,1,3H2
- InChIKey: GOERCMMDMUIDQF-UHFFFAOYSA-N
- ほほえんだ: ClC1C(C(F)F)=CN=C(CC#N)C=1CCl
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 254
- トポロジー分子極性表面積: 36.7
- 疎水性パラメータ計算基準値(XlogP): 2.2
4-Chloro-3-(chloromethyl)-5-(difluoromethyl)pyridine-2-acetonitrile 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029044926-1g |
4-Chloro-3-(chloromethyl)-5-(difluoromethyl)pyridine-2-acetonitrile |
1805275-60-8 | 97% | 1g |
$1,549.60 | 2022-04-01 |
4-Chloro-3-(chloromethyl)-5-(difluoromethyl)pyridine-2-acetonitrile 関連文献
-
Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190
-
Linxuan Fang,Yangqing Tao,Junfeng Zhou,Caiyun Wang,Menglu Dai,Qiang Fang Polym. Chem., 2021,12, 766-770
-
Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637
-
Primož Šket,Martin Črnugelj,Wiktor Koźmiński,Janez Plavec Org. Biomol. Chem., 2004,2, 1970-1973
-
Guoning Li,Jiajun Zhang,Weisong Li,Kai Fan,Chunjian Xu Nanoscale, 2018,10, 9252-9260
-
Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943
-
Éva A. Enyedy,Maria Novak Dalton Trans., 2013,42, 6193-6202
-
Felcia Lai,Jonathan J. Du,Linda Váradi,Daniel Baker,Paul W. Groundwater,Jacob Overgaard,James A. Platts,David E. Hibbs Phys. Chem. Chem. Phys., 2016,18, 28802-28818
-
A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
4-Chloro-3-(chloromethyl)-5-(difluoromethyl)pyridine-2-acetonitrileに関する追加情報
4-Chloro-3-(chloromethyl)-5-(difluoromethyl)pyridine-2-acetonitrile: A Comprehensive Overview
4-Chloro-3-(chloromethyl)-5-(difluoromethyl)pyridine-2-acetonitrile (CAS No. 1805275-60-8) is a highly specialized organic compound with a complex structure that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound is characterized by its pyridine ring system, which serves as the central framework, with multiple substituents attached at specific positions to confer unique chemical and biological properties.
The pyridine ring in this compound is a six-membered aromatic structure containing one nitrogen atom. This nitrogen atom imparts distinctive electronic properties to the molecule, making it highly reactive in certain chemical transformations. The substituents attached to the pyridine ring include a chlorine atom at position 4, a chloromethyl group at position 3, and a difluoromethyl group at position 5. Additionally, an acetonitrile group is attached at position 2 of the pyridine ring, further enhancing the compound's reactivity and functional diversity.
Recent studies have highlighted the potential of 4-Chloro-3-(chloromethyl)-5-(difluoromethyl)pyridine-2-acetonitrile in various applications, particularly in the development of novel pharmaceutical agents and advanced materials. The presence of multiple halogen atoms (chlorine and fluorine) in its structure contributes to its high stability and lipophilicity, making it an ideal candidate for use in drug design where bioavailability and target specificity are critical.
One of the most promising areas of research involving this compound is its role as an intermediate in the synthesis of bioactive molecules. For instance, researchers have explored its potential as a precursor for developing inhibitors of key enzymes involved in disease pathways, such as kinases and proteases. The ability to modify the substituents on the pyridine ring allows for fine-tuning of the compound's pharmacokinetic properties, making it a versatile building block in medicinal chemistry.
In addition to its pharmaceutical applications, 4-Chloro-3-(chloromethyl)-5-(difluoromethyl)pyridine-2-acetonitrile has also been investigated for its utility in materials science. Its unique electronic properties make it a candidate for use in organic electronics, particularly in the development of semiconducting materials for flexible electronics and optoelectronic devices. The integration of halogen atoms into its structure enhances its charge transport capabilities, which are essential for high-performance electronic devices.
The synthesis of this compound involves a series of carefully designed multi-step reactions that require precise control over reaction conditions to ensure high yields and product purity. Key steps include nucleophilic substitution reactions to introduce halogen-containing substituents onto the pyridine ring and subsequent functionalization steps to attach the acetonitrile group. The use of modern synthetic techniques, such as microwave-assisted synthesis and catalytic processes, has significantly improved the efficiency and scalability of this synthesis pathway.
From an environmental standpoint, researchers have also examined the biodegradation potential of 4-Chloro-3-(chloromethyl)-5-(difluoromethyl)pyridine-2-acetonitrile to assess its environmental impact. Studies indicate that under certain conditions, this compound can undergo microbial degradation, albeit at a slower rate compared to other organic compounds due to its complex structure and halogen content.
In conclusion, 4-Chloro-3-(chloromethyl)-5-(difluoromethyl)pyridine-2-acetonitrile (CAS No. 1805275-60-8) is a multifaceted organic compound with significant potential across various scientific disciplines. Its unique structural features and versatile reactivity make it an invaluable tool in drug discovery, materials science, and synthetic chemistry. As research continues to uncover new applications and optimize its synthesis pathways, this compound is poised to play an increasingly important role in advancing scientific innovation.
1805275-60-8 (4-Chloro-3-(chloromethyl)-5-(difluoromethyl)pyridine-2-acetonitrile) 関連製品
- 2138141-68-9(2(3H)-Benzoxazolone, 7-[[(1,1-dimethylethyl)amino]methyl]-)
- 868679-76-9(6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 2-bromobenzoate)
- 1215295-94-5(3-(3-Chloro-1H-1,2,4-triazol-5-yl)pyridine)
- 882568-97-0((3-methyl-3H-diazirin-3-yl)methanamine)
- 914335-24-3(2-Propen-1-one, 3-[4-(1,1-dimethylethyl)phenyl]-1-(4-fluorophenyl)-)
- 692782-14-2(tert-butyl N-[4-(methanesulfonyloxy)cyclohexyl]carbamate)
- 2000175-42-6(2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-cyclopropyl-4-methoxybutanoic acid)
- 1203546-24-0(4-(3-Chlorophenoxy)-2-chloropyrimidine)
- 72448-31-8([rel-(1S,2S,5R)-3-azabicyclo[3.1.0]hexan-2-yl]methanol)
- 888446-17-1(2-{4-oxo-3-(prop-2-en-1-yl)-3H,4H,5H-pyrimido5,4-bindol-2-ylsulfanyl}acetamide)



